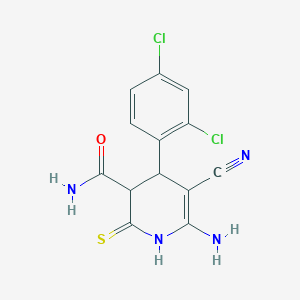![molecular formula C21H24N2OS B4147970 1-Adamantyl-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)methanone](/img/structure/B4147970.png)
1-Adamantyl-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)methanone
Overview
Description
1-Adamantyl-(6-amino-4-thia-2-azatricyclo[73003,7]dodeca-1,3(7),5,8-tetraen-5-yl)methanone is a complex organic compound with a unique structure that combines adamantyl and cyclopenta[b]thieno[3,2-e]pyridine moieties
Preparation Methods
The synthesis of 1-Adamantyl-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)methanone involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-Adamantyl-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Mn(OTf)2 and t-BuOOH in water to form oxidized derivatives.
Substitution: Alkylation reactions with agents like 1,2-dibromoethane and benzyl chloride to form different substituted products.
Cyclization: Involving intramolecular reactions to form complex bicyclic structures.
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry: Potential use as inhibitors for protein kinases and other enzymes.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its biological activity, including hypoglycemic and calcium channel antagonist properties.
Mechanism of Action
The mechanism of action of 1-Adamantyl-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)methanone involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways .
Comparison with Similar Compounds
Similar compounds include:
- (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone .
- (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone .
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-adamantyl-(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c22-17-15-7-14-2-1-3-16(14)23-20(15)25-18(17)19(24)21-8-11-4-12(9-21)6-13(5-11)10-21/h7,11-13H,1-6,8-10,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFDIORZFMMHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4147904.png)

![2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile](/img/structure/B4147911.png)
![6'-amino-3'-ethyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4147921.png)
![methyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4147931.png)
![5-Acetyl-2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4147932.png)
![2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE](/img/structure/B4147944.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B4147950.png)
![11-amino-13-(4-chlorophenyl)-6-hydroxy-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaene-12-carbonitrile](/img/structure/B4147957.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine](/img/structure/B4147962.png)


![6-phenyl-2-[(1-phenylethyl)thio]nicotinonitrile](/img/structure/B4147977.png)
